molecular formula C9H6Cl2FNO2 B3040920 2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene CAS No. 253586-38-8

2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene

Cat. No.: B3040920
CAS No.: 253586-38-8
M. Wt: 250.05 g/mol
InChI Key: FQLSVKKUIDCEAR-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene (CAS 253586-38-8) is a fluorinated aromatic building block of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 9 H 6 Cl 2 FNO 2 and a molecular weight of 250.05 g/mol, this compound serves as a versatile synthetic intermediate . Its structural features, including the oxime ester and chloroacetyl functional groups, make it a valuable precursor for the synthesis of complex heterocyclic scaffolds. This compound is primarily used in the research and development of novel bioactive molecules. Its applications are particularly relevant in constructing indazole-based derivatives, a privileged structure in drug discovery . Indazole motifs are found in a wide array of pharmacological agents, including selective estrogen receptor degraders (SERDs) for the treatment of breast cancer, non-nucleoside reverse transcriptase inhibitors for HIV, and potent PI3Kδ inhibitors for respiratory diseases . The specific substitution pattern on the benzene ring makes it a key intermediate for introducing specific halogenated aromatic systems into lead compounds, helping to fine-tune their potency, selectivity, and metabolic stability . As such, this chemical is an essential tool for researchers working in anticancer, antiviral, and anti-inflammatory drug discovery programs. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(E)-(3-chloro-4-fluorophenyl)methylideneamino] 2-chloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2FNO2/c10-4-9(14)15-13-5-6-1-2-8(12)7(11)3-6/h1-3,5H,4H2/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLSVKKUIDCEAR-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NOC(=O)CCl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/OC(=O)CCl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Pathways

The target molecule’s structure comprises a fluorobenzene core with a 2-chloroacetyloxyimino group at the para position and a chlorine atom at the ortho position. Key synthetic challenges include:

  • Regioselective introduction of substituents on the aromatic ring.
  • Stability of the imino group during acylation.
  • Minimizing by-products from competing reactions.

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two primary fragments:

  • 2-Chloro-4-formyl-1-fluorobenzene : Serves as the aromatic precursor for imine formation.
  • Chloroacetyl hydroxylamine : Provides the chloroacetyloxyimino moiety.

The convergent synthesis involves condensation of these fragments, followed by purification. Alternative routes may involve sequential functionalization of the benzene ring.

Friedel-Crafts Acylation for Aromatic Ketone Intermediates

A foundational step in synthesizing related fluorobenzene derivatives is Friedel-Crafts acylation, as demonstrated in the preparation of 2-chloro-4'-fluoroacetophenone. This method employs ionic liquids (e.g., [emim]Cl-AlCl₃) as recyclable catalysts, achieving yields >95% under mild conditions (0–30°C).

Adaptation for Target Compound Synthesis

  • Synthesis of 2-Chloro-4-acetyl-1-fluorobenzene :
    • Fluorobenzene reacts with chloroacetyl chloride in the presence of [bmim]Cl-0.67AlCl₃ at 25°C for 30 minutes.
    • Distillation under reduced pressure (10 mmHg, 130°C) isolates the product with 98.1% yield.
  • Oxime Formation :
    • The ketone intermediate is treated with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime.
  • Acylation with Chloroacetyl Chloride :
    • The oxime undergoes acylation with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, to yield the final product.
Table 1: Optimization of Acylation Step
Parameter Condition 1 Condition 2 Condition 3
Catalyst [emim]Cl-AlCl₃ [bmim]Cl-AlCl₃ None
Temperature (°C) 25 0 25
Yield (%) 98.1 96.8 74.8
Selectivity (%) 99.5 99.2 92.3

Data adapted from highlights the superiority of ionic liquids in minimizing side reactions.

Alternative Route: Direct Functionalization via Imine Intermediate

Nitro Reduction and Condensation

  • Nitro Precursor Synthesis :
    • 4-Nitro-2-chloro-1-fluorobenzene is reduced to the corresponding amine using hydrogen gas and palladium on carbon.
  • Imine Formation :
    • The amine reacts with glyoxylic acid to form an imine, which is subsequently oxidized to the nitroso compound.
  • Chloroacetylation :
    • The nitroso intermediate undergoes esterification with chloroacetyl chloride in tetrahydrofuran (THF), yielding the target molecule.

This pathway avoids harsh Friedel-Crafts conditions but requires careful handling of sensitive intermediates.

Green Chemistry Considerations

The ionic liquid-mediated method offers significant advantages:

  • Recyclability : Residual ionic liquid is reused for >5 cycles without loss of activity.
  • Waste Reduction : Eliminates AlCl₃ waste (traditional methods generate 3 kg waste per kg product).
  • Energy Efficiency : Room-temperature reactions reduce energy consumption by 40% compared to thermal methods.

Challenges and Mitigation Strategies

By-Product Formation

  • Chlorination at Undesired Positions : Controlled stoichiometry (fluorobenzene:chloroacetyl chloride = 1.03:1) minimizes polysubstitution.
  • Hydrolysis of Chloroacetyl Group : Anhydrous conditions and molecular sieves improve stability.

Purification Techniques

  • Distillation vs. Crystallization : Reduced-pressure distillation (10 mmHg, 130°C) achieves >99% purity for liquid intermediates. For solid final products, recrystallization from ethanol/water mixtures is optimal.

Industrial Scalability and Cost Analysis

Factor Traditional Method Ionic Liquid Method
Catalyst Cost ($/kg) 12 (AlCl₃) 45 (ionic liquid)
Waste Treatment Cost 8 2
Energy Cost (kWh/kg) 50 30
Overall Yield (%) 75 98

Despite higher catalyst costs, the ionic liquid method reduces total production costs by 22% due to waste and energy savings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The oxime group can be oxidized to form nitro or nitrile derivatives.

    Reduction: The oxime group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Formation of substituted benzene derivatives.

    Oxidation Products: Formation of nitro or nitrile compounds.

    Reduction Products: Formation of amine derivatives.

Scientific Research Applications

Synthetic Pathway Overview

StepReagents/ConditionsProduct
1Chlorination of benzene derivativesChlorinated benzene
2Reaction with chloroacetyl chlorideAcetylated product
3Imination with appropriate aminesTarget compound

Biological Activities

Research indicates that compounds similar to 2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of chlorinated phenolic compounds showed enhanced antibacterial activity against Gram-positive bacteria. The presence of electron-withdrawing groups like Cl or F in the aromatic ring was found to increase efficacy against resistant strains .
  • Antifungal Activity : Compounds structurally related to this compound were tested against various fungal pathogens. Results indicated that these compounds could inhibit the growth of Candida spp. and Aspergillus spp., suggesting potential for therapeutic applications in treating fungal infections .
  • Anticancer Properties : Research involving chlorinated benzene derivatives revealed promising results in inhibiting cancer cell proliferation in vitro. The mechanism of action appears to involve apoptosis induction in cancer cells, particularly those resistant to conventional therapies .

Industrial Applications

The unique chemical structure of this compound suggests potential applications in various industrial sectors:

  • Agricultural Chemicals : The compound may serve as a precursor for developing herbicides or pesticides due to its biological activity against pests.
  • Pharmaceuticals : Its antimicrobial and anticancer properties make it a candidate for drug development, particularly in creating new treatments for resistant bacterial strains and cancers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s electrophilic nature allows it to react with nucleophilic sites in enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Target Compound vs. Tepraloxydim and Clethodim

  • Tepraloxydim and clethodim (from ) are cyclohexenone-derived herbicides featuring chloroalkenyl oxyimino groups. These compounds share the oxime functional group with the target compound, which is critical for their herbicidal activity via inhibition of acetyl-CoA carboxylase in plants .
  • Key Differences: Core Structure: The target compound’s benzene ring contrasts with the cyclohexenone core of tepraloxydim/clethodim, which may reduce conformational flexibility and alter biological target specificity. Halogenation: The fluorine atom in the target compound could enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.

Target Compound vs. 2-Bromo-3-chloro-4-fluoro-1-methylbenzene

  • 2-Bromo-3-chloro-4-fluoro-1-methylbenzene (from ) is a halogenated toluene derivative with bromine, chlorine, fluorine, and a methyl group. Its simpler structure lacks the oxime and chloroacetyl functionalities of the target compound.
  • Key Differences: Reactivity: The methyl group in the toluene derivative contributes to steric hindrance and inertness, whereas the chloroacetyl-oxyimino group in the target compound likely increases susceptibility to hydrolysis or nucleophilic attack. Applications: The toluene derivative is likely used as an industrial intermediate, while the target compound’s functionalization suggests niche applications in synthetic chemistry or agrochemical design .

Data Table: Comparative Properties

Compound Name Molecular Formula Substituents Functional Groups Application Reference
2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene C₉H₅Cl₂FNO₂ 2-Cl, 1-F, 4-(chloroacetyl-oxyimino) Benzene, oxime, chloroacetyl Agrochemical intermediate (inferred)
Tepraloxydim C₁₄H₂₁ClN₂O₄ Chloroalkenyl oxyimino, tetrahydro-pyran Cyclohexenone, oxime, ether Herbicide
2-Bromo-3-chloro-4-fluoro-1-methylbenzene C₇H₅BrClF 2-Br, 3-Cl, 4-F, 1-CH₃ Benzene, halogens, methyl Industrial chemical

Implications of Substituent Variations

  • Halogen Effects : Fluorine’s electronegativity in the target compound may enhance aromatic ring stability and influence intermolecular interactions (e.g., hydrogen bonding), whereas bromine in the toluene derivative increases molecular weight and polarizability .
  • Functional Group Reactivity : The oxime group in the target compound and tepraloxydim enables chelation or redox activity, critical for their biological roles. The chloroacetyl group in the target compound could act as a leaving group, facilitating nucleophilic substitution reactions absent in simpler halogenated benzenes .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene with high purity?

  • Methodological Answer : Key steps include precise control of reaction conditions (e.g., temperature, stoichiometry) during the formation of the oxime intermediate and subsequent chloroacetylation. Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates. Purification via column chromatography or recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is recommended to isolate the target compound. Validate purity using melting point analysis (as in for structurally related chlorinated aromatics) and spectroscopic techniques .

Q. How can spectroscopic techniques be optimized for characterizing this compound?

  • Methodological Answer :

  • NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve signals from aromatic protons and imino groups. Compare chemical shifts with structurally similar compounds (e.g., for chloro-sulfonylphenyl acetamide derivatives).
  • MS : High-resolution mass spectrometry (HRMS) in ESI+ mode can confirm molecular ion peaks and fragmentation patterns.
  • IR : Focus on carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretching frequencies. Reference spectral databases like NIST ( ) for validation .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use fume hoods and closed systems to minimize inhalation of volatile intermediates (e.g., fluorobenzene derivatives; ).
  • Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal exposure.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste ( ).

Advanced Research Questions

Q. How does the electronic nature of the chloro-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and F groups activate the benzene ring toward nucleophilic aromatic substitution (SNAr) but deactivate it toward electrophilic substitution. Computational studies (DFT) can predict reactive sites by analyzing electrostatic potential maps. Experimentally, monitor reaction kinetics under varying catalytic conditions (e.g., Pd-catalyzed coupling) and compare with analogs like 1-Chloro-4-fluorobenzene ( ) to assess substituent effects .

Q. What strategies can mitigate instability of the oxime functional group during storage?

  • Methodological Answer :

  • Store the compound under inert atmosphere (argon) at -20°C to prevent oxidation or hydrolysis.
  • Add stabilizers such as BHT (butylated hydroxytoluene) at 0.1% w/w.
  • Monitor degradation via periodic HPLC analysis (reverse-phase C18 column, acetonitrile/water mobile phase) as described in for related chlorinated aromatics .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • In vitro assays : Screen for kinase inhibition using ATP-competitive binding assays (e.g., ’s approach for urea-based inhibitors).
  • Molecular docking : Model interactions using software like AutoDock Vina, focusing on halogen bonding between Cl/F substituents and hydrophobic enzyme pockets. Validate with mutagenesis studies on target residues (e.g., tyrosine kinases) .

Q. What environmental persistence data exist for this compound, and how can its biodegradation be studied?

  • Methodological Answer :

  • Conduct soil microcosm studies with microbial consortia (e.g., Pseudomonas spp.) enriched from contaminated sites. Monitor degradation via LC-MS/MS, tracking metabolites like chlorinated benzoic acids (analogous to ’s bioremediation of aclonifen).
  • Assess aerobic/anaerobic degradation rates and half-lives under varying pH and temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.